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An In-Depth Technical Guide to (6-methyl-1H-indazol-5-yl)boronic acid: Properties,

Synthesis, and Applications

Introduction
The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a

"privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its

rigid, bicyclic structure, rich in hydrogen bonding capabilities, provides an excellent framework

for designing selective ligands for various biological targets, including kinases, G-protein

coupled receptors, and enzymes.[1] Parallel to the importance of the core scaffold is the

necessity for versatile chemical tools that enable its precise functionalization. Among these,

boronic acids and their derivatives stand out for their stability, low toxicity, and remarkable utility

as synthetic intermediates.[2]

This guide provides a comprehensive technical overview of (6-methyl-1H-indazol-5-
yl)boronic acid, a key building block for introducing the 6-methyl-1H-indazol-5-yl moiety into

molecular architectures. Its primary application lies in the Nobel Prize-winning Suzuki-Miyaura

cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][3] For

researchers, scientists, and drug development professionals, understanding the properties,

synthesis, and reactivity of this reagent is paramount for leveraging its potential in creating

novel chemical entities with therapeutic promise.
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Physicochemical and Structural Properties
(6-methyl-1H-indazol-5-yl)boronic acid is a solid organoboron compound.[4] The core of its

utility lies in the boronic acid group (-B(OH)₂), which is attached to the C5 position of the 6-

methyl-1H-indazole scaffold. Boronic acids are Lewis acids and can exist in equilibrium

between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, a

transformation crucial for its reactivity in cross-coupling reactions.[2][5]

Core Identifiers
Property Value Source

CAS Number 1310405-35-6 [4]

Molecular Formula C₈H₉BN₂O₂ [4]

Molecular Weight 175.98 g/mol [4][6][7]

InChI

InChI=1S/C8H9BN2O2/c1-5-2-

8-6(4-10-11-8)3-

7(5)9(12)13/h2-4,12-13H,1H3,

(H,10,11)

[4]

InChIKey
AVTBPALNUPBIAS-

UHFFFAOYSA-N
[4]

Canonical SMILES
CC1=CC2=C(C=C1B(O)O)NN

=C2
[6]
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Property Value / Description Source / Rationale

Appearance White to off-white solid [4][8]

Purity Typically ≥95-98% [4][9]

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

Methanol)

General property of boronic

acids

pKa ~8.3 (Predicted)

Predicted for similar

structures[10]; boronic acids

typically have pKa values in

the range of 4-10.[5]

Storage

Store in a cool, dry, well-

ventilated place under an inert

atmosphere (e.g., Argon or

Nitrogen) at 2-8°C.

[10][11] Boronic acids are

prone to dehydration to form

cyclic boroxine anhydrides.

Spectroscopic Characterization
Definitive spectroscopic data for (6-methyl-1H-indazol-5-yl)boronic acid is typically provided

by the commercial supplier on a lot-specific Certificate of Analysis (CoA). However, the

expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the indazole ring (typically in the δ 7.0-8.5 ppm range), a singlet for the methyl

group (C6-CH₃) around δ 2.5 ppm, a broad singlet for the N-H proton (which may exchange

with D₂O), and a broad, often downfield, singlet for the two hydroxyl protons of the boronic

acid group (-B(OH)₂), which also exchanges with D₂O.[12]

¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the eight

carbon atoms in the molecule. The methyl carbon would appear upfield, while the six

aromatic carbons of the indazole ring would resonate in the typical aromatic region. The

carbon atom attached to the boron (C5) would show a characteristic broad signal due to

quadrupolar relaxation of the adjacent boron atom.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak

corresponding to the calculated molecular weight (175.98 g/mol ). High-resolution mass

spectrometry (HRMS) would confirm the elemental composition of C₈H₉BN₂O₂.

Synthesis, Handling, and Stability
General Synthetic Pathway
While specific, peer-reviewed syntheses for this exact molecule are not widely published, a

standard and reliable method for preparing aryl boronic acids is through a palladium-catalyzed

borylation reaction of an aryl halide. The most logical precursor for (6-methyl-1H-indazol-5-
yl)boronic acid is 5-bromo-6-methyl-1H-indazole.

The process involves the reaction of the aryl bromide with a boron source, most commonly

bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.

This initially forms the boronic ester (pinacol ester), which is more stable and easier to purify

than the free boronic acid. Subsequent hydrolysis of the ester under acidic or basic conditions

yields the final product.

5-Bromo-6-methyl-1H-indazole

Pinacol Ester Intermediate

 Borylation

Bis(pinacolato)diboron (B₂pin₂)

Pd Catalyst (e.g., Pd(dppf)Cl₂)
Base (e.g., KOAc)

(6-methyl-1H-indazol-5-yl)boronic acid

 Deprotection

Hydrolysis
(e.g., aq. HCl or NaOH)

Click to download full resolution via product page

Caption: General workflow for the synthesis of (6-methyl-1H-indazol-5-yl)boronic acid.

Exemplary Synthetic Protocol (Hypothetical)
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Step 1: Borylation to form the Pinacol Ester

To an oven-dried flask under an inert atmosphere (Argon), add 5-bromo-6-methyl-1H-

indazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0

equiv.).

Add a suitable anhydrous solvent, such as 1,4-dioxane or DMSO.

De-gas the mixture by bubbling argon through it for 15-20 minutes.

Add the palladium catalyst, for example, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting

material is consumed.

Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to

remove inorganic salts and the catalyst.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude residue by column chromatography on silica gel to yield the protected

boronic ester intermediate.

Step 2: Hydrolysis to the Boronic Acid

Dissolve the purified pinacol ester from Step 1 in a solvent mixture such as acetone/water or

THF/water.

Add an aqueous acid (e.g., 2M HCl) and stir the mixture vigorously at room temperature.

Monitor the reaction for the cleavage of the pinacol group.

Upon completion, the boronic acid product may precipitate. If not, extract the aqueous layer

with an organic solvent like ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the

crude (6-methyl-1H-indazol-5-yl)boronic acid. Further purification can be achieved by

recrystallization.[13]

Safety, Handling, and Stability
As a laboratory chemical, (6-methyl-1H-indazol-5-yl)boronic acid requires careful handling.

While a specific Safety Data Sheet (SDS) is not universally available, data from closely related

indazole boronic acids provide authoritative guidance.[14]

Hazards: This class of compounds is typically classified as harmful if swallowed, causes skin

irritation, causes serious eye irritation, and may cause respiratory irritation.[7][15]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical

safety goggles, a lab coat, and chemical-resistant gloves.[11][14][15] Handle in a well-

ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

Storage and Stability: Boronic acids are susceptible to dehydration, which leads to the

formation of a trimeric anhydride known as a boroxine. This process is reversible upon

addition of water but can complicate stoichiometry in reactions. To minimize degradation, the

compound should be stored in a tightly sealed container under an inert atmosphere (argon or

nitrogen) in a cool, dry place.[10][11][16]

Core Application: Suzuki-Miyaura Cross-Coupling
The premier application of (6-methyl-1H-indazol-5-yl)boronic acid is as a coupling partner in

the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the

C5 position of the indazole and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide

or triflate.[17][3] This reaction is a cornerstone of modern synthetic chemistry due to its high

functional group tolerance, mild reaction conditions, and the commercial availability of a vast

array of boronic acids.

The Catalytic Cycle
The mechanism is a well-understood catalytic cycle involving three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (R¹-X), forming a Pd(II) complex.

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate

species, transfers its organic group (the 6-methyl-1H-indazol-5-yl moiety) to the palladium

center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated from the metal center, forming the final product (R¹-R²) and regenerating the

Pd(0) catalyst, which re-enters the cycle.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling
Causality behind Component Selection:
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Catalyst: Pd(dppf)Cl₂ is often an excellent choice. The bulky, electron-rich dppf ligand

stabilizes the Pd(0) species and promotes both oxidative addition and reductive elimination,

making it effective for coupling with both electron-rich and electron-poor aryl halides.[17]

Base: A base is essential for activating the boronic acid.[3] Aqueous potassium carbonate

(K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The base facilitates the

formation of the anionic boronate, which is more nucleophilic and readily undergoes

transmetalation.

Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DME/H₂O, or

Toluene/EtOH/H₂O) is typical. The organic solvent solubilizes the reactants and catalyst,

while water helps dissolve the inorganic base and facilitates the formation of the active

boronate species.

Step-by-Step Methodology:

In a reaction vessel, combine the aryl halide (1.0 equiv.), (6-methyl-1H-indazol-5-yl)boronic
acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

Sparge the mixture with an inert gas (argon or nitrogen) for 15-30 minutes to remove

dissolved oxygen, which can deactivate the catalyst.

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.) to the de-gassed mixture.

Heat the reaction to the desired temperature (typically 80-110 °C) under the inert

atmosphere.

Monitor the reaction's progress using TLC or LC-MS.

Upon completion, cool the mixture to room temperature and dilute with an organic solvent

(e.g., ethyl acetate).

Wash the organic phase sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the resulting crude product by flash column chromatography or recrystallization to

obtain the desired biaryl compound.

Conclusion
(6-methyl-1H-indazol-5-yl)boronic acid is a highly valuable and versatile reagent in the field

of organic synthesis and medicinal chemistry. Its primary strength lies in its ability to serve as a

robust building block in Suzuki-Miyaura cross-coupling reactions, enabling the efficient and

modular synthesis of complex molecules containing the medicinally significant 6-methyl-1H-

indazole scaffold. A thorough understanding of its properties, handling requirements, and

reactivity is essential for any scientist aiming to leverage this powerful tool for the discovery and

development of novel, biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.bldpharm.com/bulk/BD316478.html
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB41519367.htm
https://www.afgsci.com/wp-content/uploads/assets/chemical-msds/395153.pdf
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
http://orgsyn.org/demo.aspx?prep=V79P0176
https://www.fishersci.com/store/msds?partNumber=AC430350010&productDescription=1H-INDAZOLE-5-BORONIC+AC+1GR&vendorId=VN00032119&countryCode=US&language=en
https://static.cymitquimica.com/products/IN/pdf/sds-DA01DOFB.pdf
http://acrospharmatech.com/3-methyl-1h-indazol-5-yl-5-boronic-acid-p16654.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268423/
https://www.benchchem.com/product/b1387074#6-methyl-1h-indazol-5-yl-boronic-acid-chemical-properties
https://www.benchchem.com/product/b1387074#6-methyl-1h-indazol-5-yl-boronic-acid-chemical-properties
https://www.benchchem.com/product/b1387074#6-methyl-1h-indazol-5-yl-boronic-acid-chemical-properties
https://www.benchchem.com/product/b1387074#6-methyl-1h-indazol-5-yl-boronic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1387074?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

